molecular formula C25H31ClN2O3S B11341032 (4-Benzylpiperidin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11341032
M. Wt: 475.0 g/mol
InChI Key: FFHZRVMBZAJELZ-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE is a complex organic compound that features a piperidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE typically involves multiple steps:

    Formation of the piperidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves the use of benzyl halides and a base to facilitate nucleophilic substitution.

    Attachment of the carbonyl group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine core and the attached functional groups play a crucial role in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE
  • 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE

Uniqueness

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C25H31ClN2O3S

Molecular Weight

475.0 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H31ClN2O3S/c26-24-8-6-22(7-9-24)19-32(30,31)28-16-12-23(13-17-28)25(29)27-14-10-21(11-15-27)18-20-4-2-1-3-5-20/h1-9,21,23H,10-19H2

InChI Key

FFHZRVMBZAJELZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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